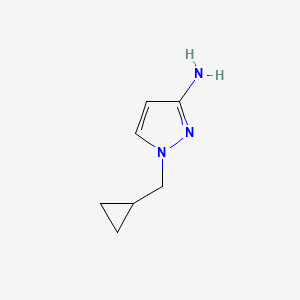

1-(cyclopropylmethyl)-1H-pyrazol-3-amine

Description

Contextualization within Pyrazole (B372694) Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold in numerous areas of science. nih.govmdpi.comijraset.com First synthesized in 1889, the pyrazole nucleus is a feature of many compounds with wide-ranging applications in medicine, agriculture, and materials science. nih.govmdpi.com Its aromatic character and the presence of multiple nitrogen atoms allow for diverse chemical modifications, making it a "privileged scaffold" in drug discovery. rsc.orgdoaj.org

Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant properties. nih.govnih.gov This versatility has led to the development of numerous commercially successful drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib. nih.govnih.gov The synthesis of the pyrazole ring is well-established, with common methods including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov

Significance and Research Trajectory of Amino-Substituted Pyrazoles

The introduction of an amino group (-NH2) onto the pyrazole ring creates a class of compounds known as aminopyrazoles (APs), which are of particular importance in medicinal chemistry. nih.govresearchgate.net The amino group can be located at the 3, 4, or 5-position of the pyrazole ring, and its presence significantly influences the molecule's chemical and biological properties. researchgate.netnih.gov

Aminopyrazoles are considered advantageous frameworks in drug design because the amino group can act as a key hydrogen bond donor, facilitating strong interactions with biological targets like enzymes and receptors. researchgate.netnih.gov This has made them valuable ligands for various kinases (e.g., p38MAPK) and other proteins implicated in disease. nih.gov Consequently, the research trajectory for aminopyrazoles has been heavily focused on therapeutic applications, with the most significant results emerging in the fields of anticancer and anti-inflammatory drug discovery. researchgate.netnih.gov Specifically, 3-aminopyrazoles are widely reported as anticancer and anti-inflammatory agents, and they are also investigated for their anti-infective properties. nih.govacs.org The synthesis of 3-aminopyrazoles is a field of active research, with methods often involving the reaction of β-ketonitriles or α,β-unsaturated nitriles with hydrazines. chim.it

Overview of Research Domains for 1-(cyclopropylmethyl)-1H-pyrazol-3-amine

While public domain literature on this compound itself is limited, its structural motifs suggest several key research domains based on the activities of analogous compounds. uni.lu The investigation into this molecule and its derivatives is likely centered on medicinal chemistry and organic synthesis, leveraging the combined properties of the 3-aminopyrazole (B16455) core and the cyclopropylmethyl group.

The 3-aminopyrazole core provides a well-established platform for developing kinase inhibitors and other agents targeting protein-protein interactions, primarily in oncology and immunology. nih.govnih.gov The amino group at the 3-position is a critical anchor for binding to the active sites of many enzymes.

The cyclopropylmethyl group is a valuable substituent in modern drug design. A cyclopropyl (B3062369) ring can enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and fine-tune its solubility and permeability. smolecule.com This group is often introduced to increase potency and optimize the pharmacokinetic profile of a drug candidate. Research on other cyclopropyl-containing pyrazoles has shown their potential as cannabinoid receptor 1 (CB1) antagonists, which are explored for treating obesity. nih.gov

Therefore, research involving this compound and its derivatives is likely focused on:

Kinase Inhibition: As potential treatments for various cancers by targeting specific protein kinases.

Anti-inflammatory Agents: Modulating inflammatory pathways through the inhibition of enzymes like COX or various kinases.

Antimicrobial Drug Discovery: Exploring its potential as a scaffold for new antibacterial or antifungal agents, a known application for other pyrazole derivatives. researchgate.net

Central Nervous System (CNS) Applications: The lipophilic nature of the cyclopropyl group may be exploited to improve blood-brain barrier penetration, opening avenues for neurological drug discovery. smolecule.com

Synthetic Building Blocks: Its use as a versatile intermediate for the synthesis of more complex, biologically active heterocyclic systems.

The combination of these structural features makes this compound a promising scaffold for the development of novel therapeutic agents and a subject of continued interest in academic and industrial research.

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-3-4-10(9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKPCQCIQCDFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277092 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899899-07-1 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899899-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyclopropylmethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Cyclopropylmethyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine identifies two primary disconnection points: the N1-cyclopropylmethyl bond and the C-N bonds within the pyrazole (B372694) ring.

Disconnection 1 (N1-Alkylation): The most straightforward disconnection is at the N1-position, breaking the bond between the pyrazole nitrogen and the cyclopropylmethyl group. This leads to two key precursors: 3-amino-1H-pyrazole and a cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate. This approach simplifies the synthesis to the formation of the 3-aminopyrazole (B16455) core and a subsequent N-alkylation step.

Disconnection 2 (Pyrazole Ring Formation): A more fundamental disconnection involves breaking down the pyrazole ring itself. Following the common Knorr pyrazole synthesis or related methods, the pyrazole ring can be disconnected to reveal precursors that provide the C-C-C and N-N fragments. For a 3-aminopyrazole, a logical precursor is a β-ketonitrile or an α,β-unsaturated nitrile. For instance, the reaction between hydrazine (B178648) and a suitable three-carbon synthons like 3-cyclopropyl-3-oxopropanenitrile (B32227) or acrylonitrile (B1666552) derivatives can be envisioned. chim.itcore.ac.uk

From this analysis, the following molecules emerge as key precursors:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 3-Amino-1H-pyrazole | C₃H₅N₃ | Core heterocyclic structure |

| Cyclopropylmethyl bromide | C₄H₇Br | Source of the N-alkyl moiety |

| Hydrazine | H₄N₂ | N-N unit for pyrazole ring formation |

| 3-Oxopropanenitrile derivatives | e.g., Acrylonitrile | Three-carbon backbone for the pyrazole ring |

Classical Synthetic Routes

Traditional methods for synthesizing substituted pyrazoles provide a robust foundation for obtaining this compound. These routes typically involve the sequential or one-pot construction of the pyrazole ring followed by functionalization.

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of the synthesis. A prevalent classical method involves the condensation reaction between a hydrazine derivative and a 1,3-dielectrophile. organic-chemistry.org For the synthesis of 3-aminopyrazoles, α,β-unsaturated nitriles are particularly effective precursors. chim.it

The reaction of hydrazine with compounds like 3-cyclopropyl-3-oxopropanenitrile is a direct method to form a substituted 5-aminopyrazole ring system. core.ac.uk A general mechanism involves the initial nucleophilic attack of hydrazine on the carbonyl or β-carbon, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

Table of Cyclization Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| α,β-Unsaturated Nitrile | Hydrazine | Ethanol (B145695), Reflux | 3-Aminopyrazole chim.it |

| 1,3-Diketone | Hydrazine | Acid or Base Catalyst | Substituted Pyrazole organic-chemistry.org |

Amination Strategies at the Pyrazole-3-position

While direct synthesis from nitrile-containing precursors is the most common way to introduce the 3-amino group, alternative strategies exist. chim.itresearchgate.net One such approach involves the chemical transformation of a different functional group at the C3 position.

A less direct but viable route starts with a 3-halopyrazole. These halogenated intermediates can be synthesized through various methods, including the halogenation of pyrazolin-3-one precursors. thieme-connect.com The 3-halopyrazole can then undergo nucleophilic aromatic substitution with an ammonia (B1221849) equivalent or a protected amine source, although this can sometimes require harsh conditions or metal catalysis. Direct synthesis, where the amine functionality is incorporated during the ring-forming cyclization, is generally more efficient and widely employed for preparing 3-aminopyrazoles. chim.it

N-Alkylation with Cyclopropylmethyl Moiety

Once the 3-amino-1H-pyrazole core is obtained, the final step in this classical sequence is the attachment of the cyclopropylmethyl group to the N1 position. organic-chemistry.orgnih.gov This N-alkylation is typically achieved by reacting the pyrazole with an alkylating agent like cyclopropylmethyl bromide or chloride in the presence of a base. google.com

A significant challenge in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. Alkylation can occur at either the N1 or N2 nitrogen atoms, leading to a mixture of isomers. The ratio of these isomers is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the solvent, and the base used. researchgate.netresearchgate.net Generally, for 3-substituted pyrazoles, alkylation often favors the N1 position due to steric effects, but separation of the regioisomers may still be necessary. researchgate.net

Common Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | General Outcome |

|---|---|---|---|

| Alkyl Halide | K₂CO₃, NaH | DMF, Acetonitrile (B52724) | Mixture of N1 and N2 isomers researchgate.net |

| Alkyl Halide | Cs₂CO₃ | DMSO | Often improved N1 selectivity researchgate.net |

Modern Synthetic Approaches

Contemporary synthetic chemistry offers more sophisticated and efficient methods, often employing metal catalysis to achieve transformations with high selectivity and yield.

Catalytic Methods (e.g., Cross-Coupling Reactions, Suzuki Coupling)

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex heterocyclic compounds. nih.govgoogle.com While often used for C-C bond formation, these methods can also be adapted for C-N bond formation.

The Suzuki-Miyaura coupling, for example, is a powerful tool for creating C-C bonds by reacting a halo-heterocycle with a boronic acid in the presence of a palladium catalyst. nih.govrsc.org In the context of synthesizing this compound, a Suzuki reaction could be employed to build a more complex pyrazole scaffold before the final amination or alkylation steps. For instance, a 3-bromopyrazole could be coupled with a boronic acid to introduce other substituents if desired. nih.gov

More directly relevant to the target molecule, modern catalysis can facilitate the key bond-forming steps. For example, Buchwald-Hartwig amination could be a potential method for the amination of a 3-halopyrazole, often providing higher yields and milder conditions than classical nucleophilic substitution. Similarly, catalytic N-alkylation methods are being developed to improve regioselectivity and efficiency. The use of specific pyridine-pyrazole ligands with palladium(II) has been shown to be effective in catalyzing Suzuki reactions, highlighting the ongoing development in this area. nih.govresearchgate.net Multicomponent reactions, where several starting materials are combined in a single step to form a complex product, also represent a modern and efficient approach to pyrazole synthesis. nih.govbiointerfaceresearch.com

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comchemijournal.com The application of these principles to the synthesis of heterocyclic compounds like this compound is critical for sustainable pharmaceutical development. researchgate.net Key strategies include the use of environmentally benign solvents, renewable resources, and energy-efficient reaction conditions. chemijournal.comrasayanjournal.co.in

Several green approaches are particularly relevant for pyrazole synthesis:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Use of Green Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids minimizes environmental impact. researchgate.netthieme-connect.com For instance, the synthesis of pyrazole derivatives has been successfully demonstrated in aqueous media, often catalyzed by agents like nano-ZnO or cetyltrimethylammonium bromide (CTAB). thieme-connect.comnih.gov

Catalysis: Employing reusable or non-toxic catalysts, such as nano-ZnO or various nanocomposites, enhances atom economy and reduces waste. nih.govmdpi.com The goal is to move away from stoichiometric reagents that generate significant waste streams. numberanalytics.com

The principles of green chemistry provide a framework for evaluating and improving the environmental footprint of a synthetic route. The CHEM21 green metrics toolkit, for example, offers a practical method for assessing parameters like atom economy, waste, and energy efficiency. rsc.org

| Principle | Traditional Approach | Green Chemistry Approach |

| Solvents | Often uses hazardous solvents like DMF, DMSO, or chlorinated hydrocarbons. | Employs water, ethanol, PEG, or solvent-free conditions. thieme-connect.com |

| Catalysts | May use stoichiometric amounts of corrosive acids or bases. | Utilizes reusable solid catalysts (e.g., nano-ZnO) or biocatalysts. nih.gov |

| Energy | Relies on prolonged conventional heating (reflux). | Uses energy-efficient methods like microwave irradiation. rasayanjournal.co.in |

| Atom Economy | Multi-step syntheses with protecting groups can lead to low atom economy. | Favors multicomponent reactions (MCRs) that incorporate most atoms from reactants into the final product. mdpi.com |

| Waste | Generates significant amounts of solvent and reagent waste. | Designed to prevent waste at the source, reducing the need for extensive purification. numberanalytics.com |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for synthesizing pharmaceutical intermediates. researchgate.netjst.org.in This approach offers significant advantages over traditional batch processing, particularly in terms of safety, reproducibility, and scalability. mdpi.comgalchimia.com

For the synthesis of pyrazoles, flow chemistry is especially advantageous for handling hazardous or unstable intermediates. For example, the in-situ generation and immediate consumption of diazoalkanes for [3+2] cycloaddition reactions can be performed safely at elevated temperatures in a continuous flow setup, something that is extremely risky in a large-scale batch reactor. mit.eduresearchgate.net

A plausible telescoped flow process for N-aryl pyrazoles has been developed, involving diazotization, reduction to a hydrazine, and subsequent reaction to form the pyrazole ring, all without isolating the energetic intermediates. acs.org A similar modular, assembly-line approach could be adapted for this compound. Such a setup might involve:

Step 1: Pyrazole Core Synthesis: A continuous flow reactor coil where a suitable precursor (e.g., a β-ketonitrile) reacts with a hydrazine source to form the 3-aminopyrazole ring.

Step 2: N-Alkylation: The output stream from the first reactor is mixed with (bromomethyl)cyclopropane (B137280) and a base in a second reactor coil to perform the N-alkylation step regioselectively.

Step 3: In-line Purification: The stream could then pass through a unit for continuous liquid-liquid extraction or a scavenger resin column to remove impurities before collection. acs.org

This integrated approach not only enhances safety but also significantly reduces manual handling and processing time, with total residence times for multi-step syntheses often being under an hour. mit.edu

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | High risk when scaling up reactions with explosive intermediates (e.g., diazonium salts, hydrazines). acs.org | Small reactor volume minimizes risk; hazardous intermediates are generated and consumed in situ. mdpi.commit.edu |

| Heat Transfer | Inefficient, leading to potential thermal runaways and side reactions. | Excellent surface-area-to-volume ratio allows for precise temperature control. jst.org.in |

| Scalability | Non-linear and often problematic. | Readily scalable by running the system for a longer duration ("scaling out"). galchimia.com |

| Reproducibility | Can be variable due to mixing and temperature gradients. | Superior control over reaction parameters ensures high reproducibility. jst.org.in |

| Process Time | Can take many hours or days, including workup and isolation of intermediates. | Multi-step sequences can be "telescoped" with residence times in minutes. mit.edu |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.orgresearchgate.net Various MCRs have been developed for the synthesis of pyrazole cores, including highly substituted aminopyrazoles. mdpi.comrsc.orgtandfonline.com

A common strategy for synthesizing 5-aminopyrazole-4-carbonitriles involves a three-component cyclocondensation of a hydrazine, an aldehyde, and malononitrile. mdpi.com While this yields a C5-amino group, alternative MCRs can provide the C3-amino isomer. For instance, an iodine-mediated three-component reaction of hydrazine hydrate, an isothiocyanate, and a 1,3-dicarbonyl compound can efficiently construct multi-substituted 3-aminopyrazoles. tandfonline.com

While a direct MCR for this compound is not established, a plausible strategy would involve a three-component reaction to first build the 3-aminopyrazole core, followed by a separate N-alkylation step. The initial MCR could involve the reaction of:

A hydrazine (e.g., hydrazine hydrate).

A β-ketonitrile (e.g., 3-cyclopropyl-3-oxopropanenitrile).

A third component that facilitates cyclization to the desired isomer.

The elegance of MCRs lies in their operational simplicity and convergence, making them highly attractive for building libraries of compounds and aligning with green chemistry principles. mdpi.comtandfonline.com

| Reaction Type | Reactants | Product Type | Key Advantages |

| Three-Component | Hydrazine, Aldehyde, Malononitrile | 5-Aminopyrazole-4-carbonitriles mdpi.com | High yields, operational simplicity, green (aqueous media). |

| Three-Component | Hydrazine, Isothiocyanate, 1,3-Dicarbonyl Compound | 3-Aminopyrazole Derivatives tandfonline.com | Efficient construction of the 3-aminopyrazole scaffold. |

| Four-Component | Hydrazine, Aldehyde, β-Ketoester, Malononitrile | Fused Pyrano[2,3-c]pyrazoles mdpi.comtandfonline.com | Rapid access to complex heterocyclic systems. |

| Pseudo-Four-Component | Isothiocyanate, a CH-acid (e.g., sodium acetylacetonate), Hydrazine | Substituted Pyrazoles beilstein-journals.org | In situ generation of intermediates, expanding synthetic scope. |

Purification and Isolation Techniques in Laboratory Synthesis

The purification of aminopyrazoles like this compound can present challenges due to the presence of the basic amino group and the polar pyrazole ring. Standard laboratory techniques must often be adapted to achieve high purity.

Crystallization: This is a preferred method for purification when applicable. The target compound may be crystallized from a suitable solvent, such as ethanol. reddit.com If the free base is difficult to crystallize, forming a salt (e.g., a hydrochloride or sulfate (B86663) salt) can often induce crystallization and facilitate purification by removing non-basic impurities.

Column Chromatography: This is a widely used technique for purifying pyrazole derivatives. For a relatively polar compound like an aminopyrazole, silica (B1680970) gel is a common stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone). To prevent the basic amine from tailing on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) or ammonia, is often added to the eluent. Alternatively, basic alumina (B75360) can be used as the stationary phase. nih.gov

Distillation: If the compound is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. orgsyn.org

Liquid-Liquid Extraction: This technique is crucial during the workup phase. After the reaction is complete, the product can be extracted from an aqueous phase into an organic solvent. By adjusting the pH of the aqueous layer, it is possible to separate the basic aminopyrazole from acidic or neutral impurities. For example, washing the organic layer with a basic aqueous solution can remove acidic starting materials or byproducts.

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are paramount for the practical application of any chemical process. For the synthesis of this compound, several factors must be considered.

Yield Optimization: The yield of pyrazole synthesis can be highly dependent on reaction conditions. Key parameters to optimize include:

Temperature: Some reactions show improved yields up to a certain temperature, after which the formation of degradation products may increase. mdpi.comnih.gov

Solvent: The choice of solvent can influence reaction rates and regioselectivity. For N-alkylation of pyrazoles, polar aprotic solvents like DMF or acetonitrile are common. nih.govresearchgate.net

Catalyst: In catalyzed reactions, screening different catalysts and optimizing their loading is crucial. For instance, silver-catalyzed pyrazole synthesis showed that Cu(OTf)₂ was effective, whereas Fe(OTf)₃ was not. mdpi.com

Reagent Stoichiometry: Adjusting the ratio of reactants, particularly for N-alkylation, can minimize side reactions such as dialkylation or reaction at the exocyclic amine.

Scalability: Transitioning a synthesis from the laboratory bench to a larger scale introduces challenges related to safety, cost, and process control.

Safety: Exothermic reactions or those involving unstable intermediates pose significant risks in large batch reactors. Flow chemistry provides a robust solution by minimizing the reaction volume at any given time, thus allowing for better thermal control and safer handling of hazardous reagents. acs.orgrsc.org

Reagent Cost and Availability: For large-scale synthesis, starting materials must be inexpensive and readily available. Syntheses that rely on complex or costly reagents may not be economically viable. nih.gov

Process Robustness: The reaction should be reproducible and insensitive to minor variations in conditions. Flow chemistry again offers an advantage due to its precise control over parameters like mixing, temperature, and residence time. jst.org.in

Purification: Chromatography is often not feasible for large-scale production. Therefore, developing a process that yields a product pure enough to be isolated by crystallization or distillation is highly desirable. This minimizes solvent waste and reduces costs. researchgate.net

The direct synthesis of N-substituted pyrazoles from primary amines has been performed on a multi-millimole scale, demonstrating its potential applicability for scale-up. acs.org Ultimately, a scalable synthesis for this compound would likely favor a streamlined process, possibly in a continuous flow reactor, using cost-effective reagents and avoiding chromatographic purification.

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula with a high degree of confidence.

For 1-(cyclopropylmethyl)-1H-pyrazol-3-amine, the molecular formula is C7H11N3. The theoretical monoisotopic mass is 137.09529 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is very close to this theoretical value.

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have also been calculated for various adducts of this compound. uni.lu These predicted values can be compared with experimental CCS data obtained through ion mobility-mass spectrometry to further confirm the compound's identity.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 138.10257 | 130.5 |

| [M+Na]+ | 160.08451 | 140.8 |

| [M-H]- | 136.08801 | 135.2 |

| [M+NH4]+ | 155.12911 | 146.1 |

| [M+K]+ | 176.05845 | 137.2 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, a comprehensive NMR analysis would involve 1H, 13C, and various 2D NMR techniques. nih.govrsc.orgjocpr.com

Correlated Spectroscopy (COSY): A COSY experiment would reveal the spin-spin coupling between protons, establishing the connectivity of the cyclopropylmethyl group and the protons on the pyrazole (B372694) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the 13C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the cyclopropylmethyl group and the pyrazole ring, as well as confirming the substitution pattern on the pyrazole.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This can help in determining the preferred conformation of the cyclopropylmethyl group relative to the pyrazole ring.

Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for this compound

| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |

| Cyclopropyl (B3062369) CH | ~0.8 - 1.2 | ~10 - 20 |

| Cyclopropyl CH2 | ~0.2 - 0.6 | ~3 - 10 |

| N-CH2 | ~3.8 - 4.2 | ~50 - 60 |

| Pyrazole C4-H | ~5.5 - 6.0 | ~95 - 105 |

| Pyrazole C5-H | ~7.2 - 7.6 | ~130 - 140 |

| Pyrazole C3-NH2 | Broad, exchangeable | - |

| Pyrazole C3 | - | ~150 - 160 |

| Pyrazole C5 | - | ~130 - 140 |

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This technique is particularly useful for identifying polymorphism (the existence of multiple crystalline forms) and for characterizing materials that are insoluble. For this compound, ssNMR could provide insights into the packing of molecules in the crystal lattice and confirm the structure in the solid state.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. For a pyridylpyrazole derivative, single-crystal X-ray diffraction confirmed the structure and provided detailed geometric parameters. nih.govmdpi.com If suitable crystals of this compound can be grown, this method would provide an unambiguous structural determination. The analysis would reveal the planarity of the pyrazole ring and the conformation of the cyclopropylmethyl substituent relative to the heterocyclic core.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. derpharmachemica.com For this compound, these techniques would be used to confirm the presence of the amine (N-H), cyclopropyl (C-H), and pyrazole ring (C=N, C=C) functionalities. The FT-IR spectrum of pyrazole derivatives typically shows characteristic bands for C-N stretching vibrations of the pyrazole ring. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound derpharmachemica.com

| Functional Group | Expected Vibrational Frequency (cm-1) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (cyclopropyl) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (pyrazole ring) | 1550 - 1650 |

| C=C stretch (pyrazole ring) | 1450 - 1550 |

| N-H bend (amine) | 1580 - 1650 |

| C-N stretch (pyrazole ring) | 1250 - 1350 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy, such as circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. Since this compound is not inherently chiral, these techniques would not be applicable unless the compound is resolved into enantiomers or forms chiral aggregates. In the study of some chiral pyrazole derivatives, CD spectroscopy has been used to assign the absolute configuration. derpharmachemica.com If a chiral derivative of this compound were to be synthesized, chiroptical spectroscopy would be a valuable tool for its stereochemical characterization.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, ensuring its purity and confirming its elemental composition. For this compound, this analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which is then compared against the theoretical values calculated from its molecular formula, C₇H₁₁N₃.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound (C₇H₁₁N₃)

To determine the theoretical percentages, the following atomic masses are used:

Carbon (C): 12.01 g/mol

Hydrogen (H): 1.008 g/mol

Nitrogen (N): 14.01 g/mol

The molecular weight of C₇H₁₁N₃ is calculated as: (7 * 12.01) + (11 * 1.008) + (3 * 14.01) = 84.07 + 11.088 + 42.03 = 137.188 g/mol .

The percentage of each element is then calculated as follows:

%C = (84.07 / 137.188) * 100 ≈ 61.28%

%H = (11.088 / 137.188) * 100 ≈ 8.08%

%N = (42.03 / 137.188) * 100 ≈ 30.64%

These calculated values serve as a benchmark for experimental results.

Research Findings

Detailed experimental data from peer-reviewed literature specifically reporting the "found" elemental analysis values for this compound are not widely available in publicly accessible research documents. However, in synthetic chemistry research, it is standard practice to perform this analysis. For a synthesized sample to be considered pure, the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

The data is typically presented in a format that allows for direct comparison between the calculated and found values, as shown in the table below.

Elemental Analysis Data Table for this compound

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 61.28 | Data not available in searched literature |

| Hydrogen (H) | 8.08 | Data not available in searched literature |

The close correlation between the theoretical and experimental values is a critical checkpoint for chemists to confirm the successful synthesis and purification of the target molecule before proceeding with further studies. While specific published values for this compound are not available, the synthesis of analogous pyrazole derivatives frequently includes elemental analysis that confirms the expected composition. nih.govderpharmachemica.commdpi.commdpi.com

Computational and Theoretical Studies of 1 Cyclopropylmethyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These in silico methods can predict geometry, energy, and various spectroscopic parameters. However, specific studies detailing these aspects for 1-(cyclopropylmethyl)-1H-pyrazol-3-amine are not found in the reviewed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule, offering a view of its movements and interactions in a simulated environment. Such studies are crucial for understanding how a molecule behaves in a realistic setting, like in a solvent.

Docking and Molecular Modeling Studies for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in modern drug discovery for identifying and optimizing potential drug candidates. For pyrazole (B372694) derivatives, these studies often focus on their role as kinase inhibitors, which are vital in cancer therapy. researchgate.netmdpi.com

Docking studies, a key component of molecular modeling, predict the preferred orientation of a ligand when bound to a target protein. For instance, research on various pyrazole derivatives targeting protein kinases like Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Receptor Tyrosine Kinases (RTKs) has been performed. researchgate.netacs.orgnih.gov These studies use flexible ligand docking approaches to place the molecule into the active site of the protein, calculating a binding energy or score that estimates the binding affinity. nih.govresearchgate.net Although a specific docking study for this compound is not available, the principles derived from studies on analogous compounds are applicable. The pyrazole core, with its hydrogen bond donors and acceptors, and the attached cyclopropylmethyl and amine groups, would be key features in determining its binding mode within a protein's active site.

Molecular dynamics simulations further refine the understanding of ligand-protein interactions by simulating the movements of atoms over time, thus providing a view of the stability of the complex. rsc.org Such simulations have been used to validate the binding modes of pyrazole-based inhibitors and assess the stability of the ligand within the catalytic domain of targets like CDK2. researchgate.netrsc.org

Table 1: Example of Molecular Docking Scores for Pyrazole Derivatives Against Various Kinase Targets

| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) |

| Pyrazole-benzimidazolone hybrids | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Not Specified | Not Specified |

| 1H-Pyrazole derivatives | VEGFR-2 | 2QU5 | -10.09 |

| 1H-Pyrazole derivatives | Aurora A | 2W1G | -8.57 |

| 1H-Pyrazole derivatives | CDK2 | 2VTO | -10.35 |

Note: The data in this table is derived from studies on various pyrazole derivatives and is intended to be illustrative of the typical results obtained from such analyses. nih.govbiointerfaceresearch.com The specific binding energies for this compound may vary.

Computational studies on pyrazole derivatives have successfully predicted key interactions that are crucial for their biological activity. The pyrazole scaffold itself is often central to these interactions. For example, in kinase inhibition, the pyrazole moiety frequently forms one or more hydrogen bonds with the hinge region of the kinase's ATP-binding site. mdpi.com The 3-amino group of this compound is a key feature, as aminopyrazoles are recognized as advantageous frameworks for providing useful ligands for enzymes like kinases. mdpi.com

Studies on pyrazole-based inhibitors targeting kinases such as RET (Rearranged during Transfection) kinase and Aurora kinases have identified specific amino acid residues that are critical for binding. nih.govresearchgate.net For instance, docking studies of pyrazole derivatives in the active site of PDE4 revealed crucial hydrogen bond interactions with residues like Asp392, Asn395, Tyr233, and Gln443. nih.gov The substituents on the pyrazole ring dictate the specificity and strength of these interactions. The cyclopropylmethyl group at the N1 position of this compound would likely engage in hydrophobic interactions within a pocket of the target protein, a common feature observed for substituents at this position. mdpi.com

For example, in the design of pyrazole-based inhibitors for RET kinase, it was found that hydrogen bond acceptor and electronegative groups were favorable at the R1 position, while electropositive and hydrogen bond donor groups were favorable at the R2 position to enhance potency. nih.gov Similarly, studies on pyrazol-4-yl urea (B33335) derivatives as Aurora kinase inhibitors showed that the pyrazole forms key hydrogen bonds, while other parts of the molecule occupy hydrophobic pockets. acs.org

When the three-dimensional structure of a biological target is unknown, ligand-based design methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are employed. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target.

For pyrazole derivatives, pharmacophore models have been developed to design potent and selective inhibitors for various targets, including COX-2 and PDE4. nih.govnih.gov A study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors resulted in a five-point pharmacophore model (AHHRR), which identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

Ligand-based design approaches have led to the synthesis of novel pyrazole derivatives with improved activity. By analyzing the structures of known active compounds, it is possible to design new molecules that fit the derived pharmacophore model or QSAR predictions. nih.gov This approach was successfully used to develop novel pyrazole-based COX-2 inhibitors by modeling reported pyrazoles from the literature. nih.gov While a specific pharmacophore model for this compound has not been published, its structural features—a hydrogen bond-donating amine, a hydrogen bond-accepting pyrazole ring, and a hydrophobic cyclopropylmethyl group—provide a strong basis for its inclusion in such models for kinase or other enzyme targets.

Chemical Reactivity and Derivatization of 1 Cyclopropylmethyl 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution. stackexchange.com The regioselectivity of such reactions is dictated by the electronic effects of the ring nitrogen atoms and the substituents. In the case of 1-substituted pyrazoles, the C4 position is generally the most nucleophilic and thus the primary site for electrophilic attack. rsc.org The amino group at the C3 position, being an activating group, further enhances the electron density of the ring, thereby facilitating electrophilic substitution.

While specific examples of electrophilic aromatic substitution on 1-(cyclopropylmethyl)-1H-pyrazol-3-amine are not extensively documented in publicly available literature, the general reactivity pattern of analogous 3-aminopyrazoles provides a strong indication of its expected behavior. For instance, halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been shown to proceed smoothly at the C4 position. beilstein-archives.org It is therefore anticipated that this compound would undergo similar C4-halogenation reactions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagent | Expected Product | Reference for Analogy |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine | beilstein-archives.org |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine | beilstein-archives.org |

| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine | beilstein-archives.org |

| Nitration | HNO₃/H₂SO₄ | 1-(cyclopropylmethyl)-4-nitro-1H-pyrazol-3-amine | masterorganicchemistry.combyjus.com |

| Sulfonation | Fuming H₂SO₄ | 1-(cyclopropylmethyl)-3-amino-1H-pyrazole-4-sulfonic acid | byjus.com |

It is important to note that under strongly acidic conditions, such as those used for nitration and sulfonation, the pyrazole ring and the exocyclic amine can be protonated, which may deactivate the ring towards electrophilic attack. byjus.com Careful optimization of reaction conditions would be necessary to achieve the desired substitution.

Reactions Involving the Primary Amine Group

The primary amine group at the C3 position is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and diazotization. These reactions allow for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent molecule.

Acylation and Sulfonylation

The primary amine of 3-aminopyrazoles readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. A wide range of N-acyl derivatives of 5-cyclopropyl-1H-pyrazol-3-amine, a tautomer of the N-unsubstituted analog of the title compound, have been synthesized, demonstrating the feasibility of this transformation. libretexts.org For example, reactions with benzoyl chloride, cyclopropanecarbonyl chloride, and various substituted benzoyl chlorides have been reported. libretexts.org

Similarly, sulfonylation of the primary amine can be achieved by reaction with sulfonyl chlorides, typically in the presence of a base like triethylamine (B128534), to yield sulfonamides. The N-sulfonylation of 5-aminopyrazoles has been documented to proceed efficiently. researchgate.net

Table 2: Representative Acylation and Sulfonylation Reactions of Aminopyrazoles

| Starting Material Analogue | Reagent | Product Type | Reference |

| 5-Cyclopropyl-1H-pyrazol-3-amine | Benzoyl chloride | N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide | libretexts.org |

| 5-Cyclopropyl-1H-pyrazol-3-amine | 3-Fluorobenzoyl chloride | N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-fluorobenzamide | libretexts.org |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide | researchgate.net |

Based on these precedents, this compound is expected to undergo facile acylation and sulfonylation at the primary amine group.

Alkylation and Reductive Amination

The alkylation of primary amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com Direct alkylation of the primary amine of this compound with alkyl halides would likely suffer from this limitation.

A more controlled method for introducing alkyl groups is reductive amination. libretexts.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com While specific examples with this compound are not available, this method is widely applicable to primary amines. organic-chemistry.org

Table 3: Predicted Reductive Amination of this compound

| Aldehyde/Ketone | Reducing Agent | Expected Product | Reference for Analogy |

| Formaldehyde | NaBH₃CN | N-methyl-1-(cyclopropylmethyl)-1H-pyrazol-3-amine | masterorganicchemistry.com |

| Acetone | NaBH(OAc)₃ | N-isopropyl-1-(cyclopropylmethyl)-1H-pyrazol-3-amine | masterorganicchemistry.com |

| Benzaldehyde | NaBH₄ | N-benzyl-1-(cyclopropylmethyl)-1H-pyrazol-3-amine | libretexts.org |

Diazotization and Related Reactions

The primary amino group of 3-aminopyrazoles can be converted to a diazonium salt upon treatment with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl). youtube.com These pyrazolediazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. arkat-usa.org

For instance, the diazonium group can be replaced by a range of substituents in Sandmeyer-type reactions, using copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. youtube.com Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form colored azo compounds. youtube.com The diazotization of aminopyrazoles and their subsequent coupling reactions are well-established procedures in heterocyclic chemistry. nih.govuni.lu

Modifications at the N1-Cyclopropylmethyl Position

The N1-cyclopropylmethyl group is generally stable under many reaction conditions. However, the cyclopropyl (B3062369) ring itself can be susceptible to ring-opening reactions under certain circumstances, particularly in the presence of strong acids or transition metal catalysts. The cyclopropylmethyl cation is known to be unstable and can rearrange to form cyclobutyl and homoallyl systems. stackexchange.com While there are no specific reports on the cleavage or rearrangement of the N1-cyclopropylmethyl group in this compound, such reactivity could potentially be exploited for further synthetic transformations.

Heterocyclic Ring Transformations and Rearrangements

The pyrazole ring is a stable aromatic heterocycle. However, under specific conditions, pyrazoles can undergo ring transformations. For example, some pyrazole derivatives have been observed to rearrange to other heterocyclic systems, such as 1,2,4-triazoles. researchgate.net Additionally, ring expansion of pyrazoles to pyrimidines has been reported. researchgate.net These transformations often require specific substitution patterns on the pyrazole ring and proceed through complex mechanisms. There is currently no evidence in the literature to suggest that this compound undergoes such heterocyclic ring transformations or rearrangements under typical reaction conditions.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The exploration of the chemical space around the this compound scaffold is crucial for understanding its structure-activity relationships (SAR) and for the optimization of its potential therapeutic properties. The synthesis of analogs and derivatives typically involves modifications at the 3-amino group, the pyrazole ring itself, or the N1-cyclopropylmethyl substituent. A common strategy in medicinal chemistry is the acylation of the 3-amino group to introduce a diverse range of substituents, thereby probing the binding pocket of a biological target.

Acylation of the 3-Aminopyrazole (B16455) Core

A significant body of research, particularly within the patent literature, has been dedicated to the synthesis of N-acyl derivatives of aminopyrazoles to explore their potential as therapeutic agents, for instance, in oncology. google.com While direct SAR studies on this compound are not extensively published in peer-reviewed journals, the synthetic strategies and SAR findings from closely related 3-amino-5-cyclopropyl-pyrazole scaffolds provide valuable insights.

The general synthetic approach involves the reaction of the 3-aminopyrazole core with a variety of acylating agents, such as acid chlorides or activated carboxylic acids, to yield the corresponding amides. This method allows for the systematic introduction of a wide array of chemical moieties, including aliphatic, aromatic, and heterocyclic groups.

A study on related 3-amino-5-cyclopropyl-pyrazole derivatives for their utility as antitumor agents revealed several key SAR points. google.com The derivatization of the exocyclic amino group was a primary focus, with numerous analogs being synthesized and evaluated. The nature of the acyl group was found to significantly influence the biological activity. google.com

Below is an interactive data table summarizing a selection of these derivatives and highlighting the structural modifications.

| Compound | Modification for SAR Study | Reference |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide | Benzoyl group introduced at the 3-amino position. | google.com |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-methoxybenzamide | Introduction of an electron-donating methoxy (B1213986) group on the phenyl ring. | google.com |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-bromobenzamide | Introduction of an electron-withdrawing bromine atom on the phenyl ring. | google.com |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide | Introduction of two strong electron-withdrawing trifluoromethyl groups. | google.com |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-1-naphthamide | Introduction of a larger, polycyclic aromatic naphthyl group. | google.com |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-3,3-dimethylbutanamide | Introduction of a bulky aliphatic t-butyl group. | google.com |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(3-thienyl)acetamide | Introduction of a heterocyclic thienyl group via an acetamide (B32628) linker. | google.com |

The research findings from these derivatization efforts indicated that both electronic and steric factors of the acyl substituent play a critical role in determining the compound's activity. For example, the introduction of various substituted benzoyl groups allowed for the exploration of electronic effects, while the use of bulky aliphatic or polycyclic aromatic groups helped to define the steric constraints of the target's binding site. google.com The synthesis of such a diverse library of amides is a fundamental step in building a comprehensive SAR model, which can guide the design of more potent and selective analogs.

Bioinorganic and Biological Research Applications of 1 Cyclopropylmethyl 1h Pyrazol 3 Amine

Molecular Probes in Biochemical Systems

The aminopyrazole framework is a versatile platform for the development of molecular probes. Due to their ability to be chemically modified, derivatives of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine could be synthesized to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. Such modified compounds could serve as probes to investigate complex biochemical systems, allowing for the visualization and tracking of interactions with specific biomolecules, like proteins or enzymes, within a cellular environment. The inherent properties of the pyrazole (B372694) ring system, combined with the specific interactions potentially conferred by the cyclopropylmethyl group, make it a candidate for designing targeted probes for biological imaging and assays.

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

The most prominent potential application of this compound lies in enzyme inhibition. The aminopyrazole scaffold is a core component of numerous potent and selective enzyme inhibitors. globalresearchonline.netijpsr.info Research on related compounds has demonstrated inhibitory activity against a wide array of enzymes, particularly kinases and oxidases. mdpi.comnih.gov

Kinase Inhibition : Many pyrazole-containing molecules act as ATP-competitive inhibitors by targeting the ATP-binding pocket of kinases. mdpi.com Derivatives have shown potent inhibition of enzymes like p38 MAP kinase, Bruton's Tyrosine Kinase (BTK), JNK3, and PI3Kγ. mdpi.comresearchgate.netnih.gov The 3-amino group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain.

Amine Oxidase Inhibition : Pyrazole derivatives have also been identified as effective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in neurodegenerative diseases. nih.govresearchgate.net Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed them to be reversible and potent MAO inhibitors. nih.gov

The specific structure of this compound, with its distinct N-substituent, suggests it could be a valuable candidate for screening against various enzyme families. In vitro studies would be essential to determine its specific targets, potency (e.g., IC₅₀ or Kᵢ values), and mechanism of inhibition (e.g., competitive, non-competitive).

| Compound Class/Example | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide (Pirtobrutinib) | Bruton's Tyrosine Kinase (BTK) | Reversible Inhibitor | mdpi.com |

| 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | Monoamine Oxidase (MAO) | Kᵢ ≈ 10⁻⁸ M | nih.gov |

| (1H-pyrazol-4-yl)methanamine derivatives | PI3Kγ | Up to 73% inhibition | researchgate.net |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | IC₅₀ = 227 nM | nih.gov |

Receptor Binding Kinetics and Affinity Studies (In Vitro/Cell-Free)

Beyond enzymes, pyrazole derivatives are known to interact with various cell surface and nuclear receptors. For instance, different pyrazole-based compounds have been investigated as modulators for G-protein coupled receptors (GPCRs) like the mGluR5 receptor. dntb.gov.ua In vitro and cell-free receptor binding assays, such as radioligand binding assays, would be the primary method to screen this compound for affinity towards a panel of receptors. These studies would determine key kinetic parameters like the dissociation constant (Kₔ), providing insights into the compound's binding affinity and selectivity, which are critical for its development as a potential therapeutic agent or research tool.

Protein-Ligand Interaction Analysis

Understanding how this compound binds to a protein target at the atomic level is crucial for rational drug design. Modern computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these interactions. aalto.finih.gov

For this compound, a hypothetical interaction model would involve:

Hydrogen Bonding : The amine group at the 3-position and the nitrogen atoms within the pyrazole ring are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions : The cyclopropylmethyl group provides a non-polar, sterically defined moiety that could fit into hydrophobic pockets, enhancing binding affinity and selectivity. aalto.fi

These computational predictions would need to be validated experimentally through techniques like X-ray crystallography of the protein-ligand complex or via structure-activity relationship (SAR) studies, where analogs of the compound are synthesized and tested to confirm the role of each functional group in binding.

Cellular Uptake and Distribution Studies (Non-Human Cells/Models)

For a compound to be biologically active in a cellular context, it must be able to cross the cell membrane. The physicochemical properties of this compound, such as its predicted lipophilicity (XlogP), suggest it may have favorable membrane permeability. uni.lu Predictions for a structurally similar compound indicated a high potential for gastrointestinal absorption and the ability to cross the blood-brain barrier. smolecule.com

Initial studies would involve in vitro models using various non-human cell lines (e.g., cancer cell lines or immortalized cell lines) to quantify its uptake and subcellular distribution. mdpi.com Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) would be used to measure intracellular concentrations of the compound over time.

Mechanistic Studies of Biological Activity at the Molecular Level

Elucidating the precise molecular mechanism of action is the ultimate goal of these research applications. Based on the activities of related pyrazoles, the biological effects of this compound would likely stem from its interaction with a specific protein target. mdpi.comresearchgate.net A mechanistic study would integrate findings from previous steps:

Target Identification : Confirming the direct binding target(s) through affinity chromatography or proteomic approaches.

Functional Assays : Using in vitro enzymatic or receptor binding assays to confirm that the interaction leads to modulation of the target's function (e.g., inhibition). nih.govresearchgate.net

Cellular Pathway Analysis : Investigating the downstream effects of target modulation within the cell, for example, by measuring changes in phosphorylation cascades or gene expression.

These studies would clarify whether the compound acts as a competitive inhibitor, an allosteric modulator, or through another mechanism, providing a complete picture of its molecular activity.

Role as a Chemical Scaffold in Exploratory Biological Chemistry

Given the proven success of the aminopyrazole core, this compound is an excellent candidate to serve as a chemical scaffold or building block in exploratory chemistry and drug discovery. mdpi.comnih.govsmolecule.com Its structure offers several points for chemical modification:

The 3-amino group can be readily acylated, alkylated, or used in coupling reactions to explore interactions with different parts of a target's binding site.

The pyrazole ring itself can be further substituted.

The N1-cyclopropylmethyl group provides a unique structural feature that can be varied to optimize potency and pharmacokinetic properties.

Analytical and Detection Methodologies for 1 Cyclopropylmethyl 1h Pyrazol 3 Amine in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for the separation and analysis of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine. Techniques such as HPLC, GC-MS, and SFC are instrumental in resolving the compound from starting materials, by-products, and regioisomers, which is a common challenge in the synthesis of substituted pyrazoles. uab.cat

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of pyrazole (B372694) derivatives. nih.govijcpa.in Reversed-phase HPLC (RP-HPLC) is particularly suitable for a moderately polar compound like this compound. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (like 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). ijcpa.in Detection is commonly performed using a UV detector, as the pyrazole ring exhibits UV absorbance. researchgate.net For quantitative analysis, a calibration curve is established by running standards of known concentrations. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. In the development of methods for related pyrazoline derivatives, a mobile phase of 0.1% TFA in water and methanol (20:80) with UV detection at 206 nm has proven effective. ijcpa.in

Table 1: Typical HPLC Parameters for Analysis of Pyrazole Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | Eluent system to control retention and peak shape. ijcpa.in |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and run time. ijcpa.in |

| Detection | UV at ~210-250 nm | The pyrazole ring absorbs in this UV range. researchgate.netnist.gov |

| Injection Volume | 5-20 µL | Volume of sample introduced into the system. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Affects retention time and viscosity. |

This table presents generalized parameters based on methods for related pyrazole compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. For GC-MS analysis, the compound must be thermally stable and volatile. While many pyrazole derivatives can be analyzed by GC-MS, challenges can arise with compounds containing secondary amine groups, which may exhibit poor recovery due to their polarity and potential for hydrogen bonding. mdpi.com

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "mass spectrum," that can confirm the identity of the compound. nist.gov The predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ of this compound is 138.10257. uni.luuni.lu Quantitative analysis can be performed by operating the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity. mdpi.com

Table 2: Predicted Mass-to-Charge Ratios for Adducts of this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 138.10257 |

| [M+Na]⁺ | 160.08451 |

| [M+K]⁺ | 176.05845 |

| [M+NH₄]⁺ | 155.12911 |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a hybrid of gas and liquid chromatography. It can be advantageous for the separation of polar compounds that are not suitable for GC and for achieving faster separations than HPLC with reduced organic solvent consumption. Given the polar nature of the amine group in this compound, SFC could offer a viable alternative for its purification and analysis, particularly for chiral separations if applicable. While specific SFC methods for this compound are not widely documented, the principles of the technique suggest its potential utility, especially in high-throughput screening environments.

Spectrophotometric Methods (UV-Vis, Fluorescence) for Concentration Determination

Spectrophotometric methods are valuable for the rapid determination of compound concentration. While the parent pyrazole ring itself does not have strong fluorescent properties, appropriate substitutions can lead to compounds with significant fluorescence. nih.gov

The analysis of pyrazole derivatives by UV-Vis spectroscopy typically shows absorption maxima related to π → π* transitions within the aromatic pyrazole ring. researchgate.net For instance, the gas-phase UV absorption spectrum of pyrazole is dominated by a transition around 206 nm. researchgate.net Substituted pyrazoles will have distinct spectra; for example, a study on a pyrazoline derivative in different solvents showed major absorption bands around 280 nm and 360 nm, with shifts depending on solvent polarity. physchemres.org The concentration of this compound in a pure solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law, provided a standard of known concentration is available to determine the molar absorptivity.

Fluorescence spectroscopy offers much higher sensitivity than UV-Vis absorption. While pyrazole itself is not fluorescent, many of its derivatives are, exhibiting properties like high quantum yields and large Stokes shifts. nih.govresearchgate.net The fluorescence properties are highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net If this compound is found to be fluorescent, a highly sensitive analytical method for its quantification could be developed by measuring its fluorescence emission at a specific wavelength when excited at its excitation maximum.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. This method is particularly powerful for the separation of charged species, isomers, and closely related compounds. Given that the synthesis of substituted pyrazoles can often result in a mixture of regioisomers (e.g., 1,3- vs. 1,5-substitution), CE represents a promising analytical tool. uab.cat

For the analysis of this compound, the amine group can be protonated in an acidic buffer, allowing it to be separated as a cation. The separation efficiency in CE is influenced by factors such as the pH and composition of the background electrolyte, applied voltage, and capillary temperature. The development of a CE method would be highly valuable for assessing the isomeric purity of the compound, a critical parameter that can be challenging to determine by HPLC alone.

Development of Novel Analytical Assays

Research into pyrazole derivatives has led to the development of novel analytical assays, particularly in the area of chemosensors. Pyrazole scaffolds can be incorporated into larger molecular structures designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity, often through a change in fluorescence or color. nih.govrsc.org

While these methods are not designed to detect this compound itself, the underlying principles could be adapted. For instance, the amine group of the compound could be chemically modified with a fluorescent tag (derivatization) to enable highly sensitive detection by fluorescence-based techniques. Furthermore, advanced computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are being used to predict and understand the electronic and intermolecular properties of new pyrazole derivatives. tandfonline.com Such theoretical insights can guide the rational design of novel analytical reagents and assays tailored for specific pyrazole-containing targets.

Patent Landscape and Intellectual Property in Relation to 1 Cyclopropylmethyl 1h Pyrazol 3 Amine Research

Analysis of Synthetic Process Patents

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine involves the formation of the pyrazole (B372694) ring and the introduction of the cyclopropylmethyl group at the N1 position. Patents in this area often claim methods for producing substituted aminopyrazoles, which are valuable intermediates in the synthesis of complex pharmaceutical agents.

Key patented methodologies often revolve around the cyclization of a hydrazine (B178648) derivative with a suitable three-carbon precursor containing a nitrile or a related functional group. For instance, a general and widely cited method involves the reaction of a substituted hydrazine with a β-ketonitrile or an acrylonitrile (B1666552) derivative. In the context of this compound, this would typically involve (cyclopropylmethyl)hydrazine (B1590706) reacting with a compound like 3-aminocinnamonitrile or a related equivalent.

Patents also cover the synthesis of key precursors. For example, methods for the industrial-scale production of cyclopropylamine (B47189), a building block for the cyclopropylmethyl moiety, have been patented. One such process starts from gamma-butyrolactone, which is converted to 4-chlorobutyric acid, then to cyclopropanecarboxamide, and finally to cyclopropylamine via a Hofmann rearrangement. google.com

Another area of patent focus is the regioselective N-alkylation of the pyrazole ring, ensuring the cyclopropylmethyl group attaches to the desired nitrogen atom. researchgate.net A patent (US6218418B1) describes the preparation of 3(5)-amino-pyrazole derivatives, highlighting processes that could be adapted for the synthesis of the target compound. google.com This patent details the creation of various C3-C6 cycloalkyl-substituted pyrazoles for use as antitumor agents. google.com

Below is a table summarizing key patents relevant to the synthesis of aminopyrazoles and their precursors.

| Patent Number | Title | Key Aspect of Invention | Relevance to this compound |

| US6218418B1 | 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents | Provides methods for synthesizing 3-amino-pyrazole derivatives with cycloalkyl groups. google.com | The described synthetic routes are applicable to the preparation of the title compound. |

| US3711549A | Process for manufacturing cyclopropylamine | Details an industrial process for producing cyclopropylamine, a key precursor. google.com | Provides a scalable method for obtaining a crucial starting material for the cyclopropylmethyl group. |

| US2376380A | Preparation of amino pyrazolones | Describes early methods for creating amino pyrazole structures from hydrazines and cyanoacetates. google.com | Foundational chemistry that underpins modern synthetic patents for aminopyrazoles. |

Patents on Novel Derivatives and Their Chemical Applications

The compound this compound serves as a crucial building block for creating a diverse range of more complex molecules with specific biological activities. Consequently, a significant portion of the patent landscape is dedicated to novel derivatives where the 3-amino group is further functionalized. These derivatives have found applications as research tools and as active pharmaceutical ingredients.

Patents reveal that derivatives of this aminopyrazole are explored as modulators of various biological targets. For example, pyrazole derivatives are widely patented as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. google.comresearchgate.net The core structure is used to build compounds for the treatment of cancers, viral infections like HIV, and neurodegenerative disorders. google.comgoogle.com

One patent, US20050020659A1, discloses substituted pyrazole derivatives as bradykinin (B550075) B1 receptor antagonists, which are useful for treating pain and inflammation. google.com While not explicitly naming this compound, the claims encompass pyrazole cores with various substituents, indicating the potential for this amine to be used as a starting material for such antagonists. Another patent, US7230025B2, covers pyrazole derivatives that act as reverse transcriptase inhibitors, relevant for treating retroviral infections like AIDS. google.com

The PubChem database indicates that the specific compound this compound is associated with over 100 patents, underscoring its importance as an intermediate in the development of new chemical entities. uni.lu

The table below provides examples of patents for derivatives and their applications.

| Patent Number | Title | Application of Derivatives | Relevance of this compound |